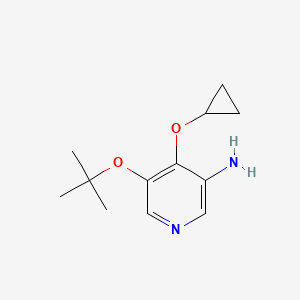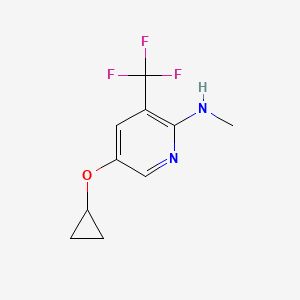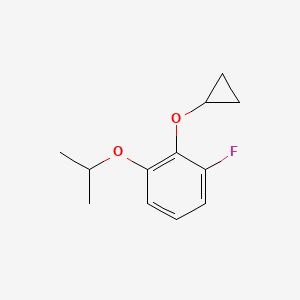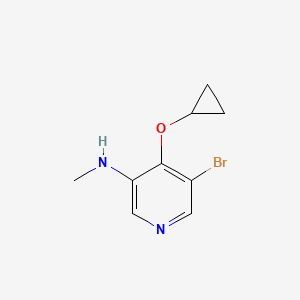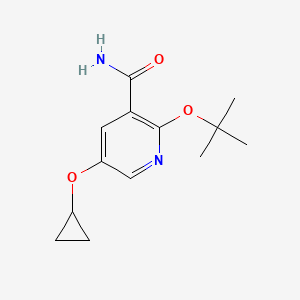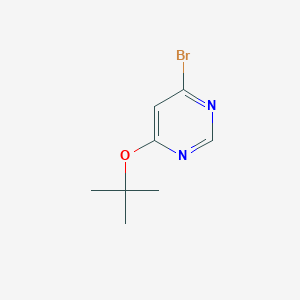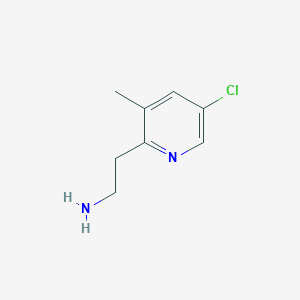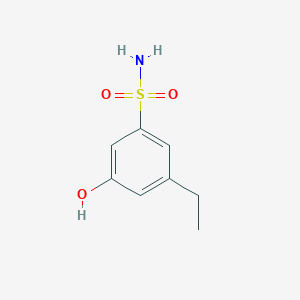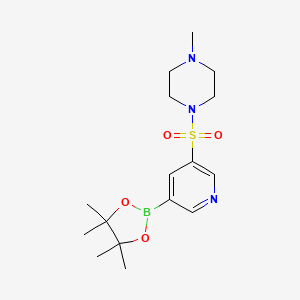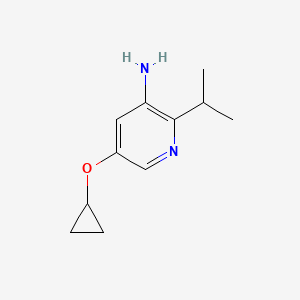
5-Cyclopropoxy-2-isopropylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-2-(propan-2-yl)pyridin-3-amine is a pyridine derivative with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an isopropyl group attached to a pyridine ring, making it a unique structure in the realm of pyridine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-(propan-2-yl)pyridin-3-amine can be achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This method involves the reaction of 5-bromo-2-methylpyridin-3-amine with cyclopropylboronic acid under specific conditions . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures, usually around 100°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 5-Cyclopropoxy-2-(propan-2-yl)pyridin-3-amine would likely involve large-scale Suzuki cross-coupling reactions. The process would be optimized for higher yields and purity, utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with efficient purification techniques such as recrystallization or chromatography, would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-(propan-2-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or isopropyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of 5-Cyclopropoxy-2-(propan-2-yl)pyridin-3-amine.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyclopropoxy-2-(propan-2-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives.
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized pyridine compounds.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-(propan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit thrombolytic enzymes, preventing clot formation in blood . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with various biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-3-(propan-2-yl)pyridin-2-amine: A similar compound with the cyclopropoxy and isopropyl groups attached at different positions on the pyridine ring.
5-Cyclopropoxy-2-isopropylpyridin-3-amine: Another isomer with slight structural variations.
Uniqueness
5-Cyclopropoxy-2-(propan-2-yl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-propan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C11H16N2O/c1-7(2)11-10(12)5-9(6-13-11)14-8-3-4-8/h5-8H,3-4,12H2,1-2H3 |
InChI Key |
RNKKEGXMVLMHIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=N1)OC2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


